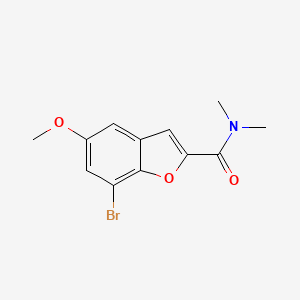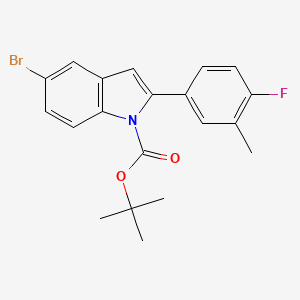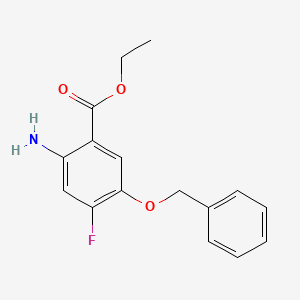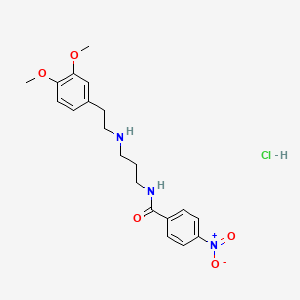
SB-237376 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SB-237376 (hydrochloride) is a complex organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their wide range of applications in pharmaceuticals, agriculture, and industrial chemistry
Preparation Methods
The synthesis of SB-237376 (hydrochloride) typically involves the following steps:
Chemical Reactions Analysis
SB-237376 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl chain, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reducing agents like sodium borohydride.
Scientific Research Applications
SB-237376 (hydrochloride) has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various therapeutic agents, including anti-inflammatory, analgesic, and anticancer drugs.
Biological Studies: The compound is utilized in biological research to study its effects on cellular processes and its potential as a pharmacological agent.
Industrial Chemistry: It serves as a precursor for the synthesis of other complex organic molecules used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of SB-237376 (hydrochloride) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.
Pathways: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis, depending on its specific structure and functional groups.
Comparison with Similar Compounds
SB-237376 (hydrochloride) can be compared with other benzamide derivatives:
Similar Compounds: Other benzamide derivatives include compounds like N-(4-nitrophenyl)benzamide and N-(3,4-dimethoxyphenyl)benzamide, which share structural similarities but differ in their functional groups and reactivity.
Uniqueness: The presence of both the nitro and dimethoxyphenyl groups in SB-237376 (hydrochloride) imparts unique chemical properties, making it suitable for specific applications that other benzamides may not be able to fulfill.
Properties
Molecular Formula |
C20H26ClN3O5 |
|---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
N-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-4-nitrobenzamide;hydrochloride |
InChI |
InChI=1S/C20H25N3O5.ClH/c1-27-18-9-4-15(14-19(18)28-2)10-13-21-11-3-12-22-20(24)16-5-7-17(8-6-16)23(25)26;/h4-9,14,21H,3,10-13H2,1-2H3,(H,22,24);1H |
InChI Key |
QLUVAVFNMRXIIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

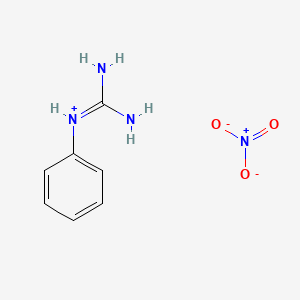

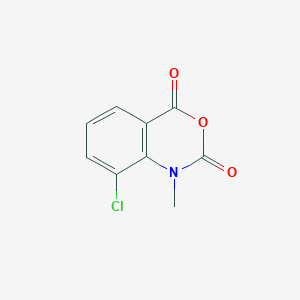
![7-iodo-1-isopropyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8386254.png)
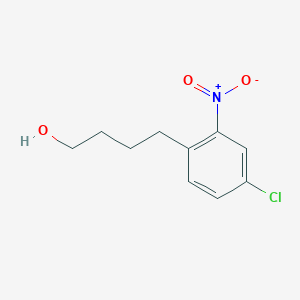
![3a-methyl-4,5,6,7-tetrahydrobenzo[c]isoxazol-3(3aH)-one](/img/structure/B8386260.png)
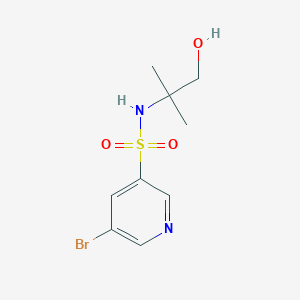
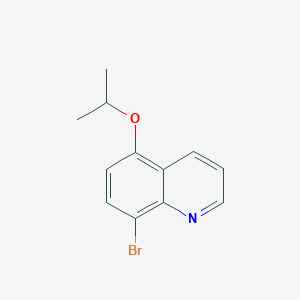
![1-[2-(Cyclopent-1-en-1-yl)ethyl]-5-ethyl-6-(3,5-dimethylbenzoyl)-2,4-pyrimidinedione](/img/structure/B8386276.png)
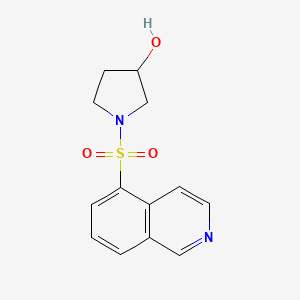
![3-ethyl-1-iodo-8-[2-(4-trifluoromethyl-phenyl)-ethyl]-5,6-dihydro-8H-imidazo[1,5-a]pyrazine-7-carboxylic acid tert-butyl ester](/img/structure/B8386297.png)
